![molecular formula C11H17NO3 B11741478 tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate](/img/structure/B11741478.png)
tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a cyclohexenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexenone derivative. One common method involves the use of tert-butyl carbamate and 4-oxocyclohex-2-en-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: Its carbamate group can act as a protecting group for amines, which is useful in peptide synthesis and drug design .
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic conditions, revealing the free amine group. This property is particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl carbamate
- N-Boc-ethylenediamine
- tert-Butyl (4-bromobenzyl)carbamate
Uniqueness: tert-Butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate is unique due to the presence of the cyclohexenone moiety, which imparts specific reactivity and properties to the compound. This structural feature distinguishes it from other carbamates and makes it particularly useful in certain synthetic applications .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4,6,8H,5,7H2,1-3H3,(H,12,14)/t8-/m1/s1 |
InChI Key |
QGAMBGGFAOFTCM-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC(=O)C=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11741418.png)
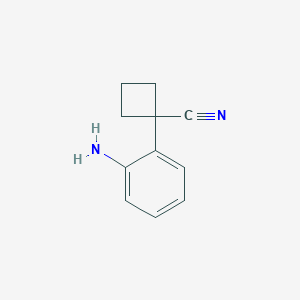
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741440.png)
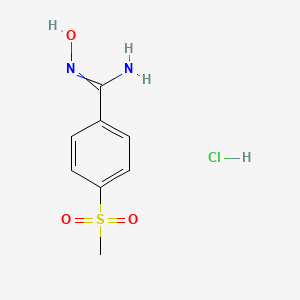
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741445.png)
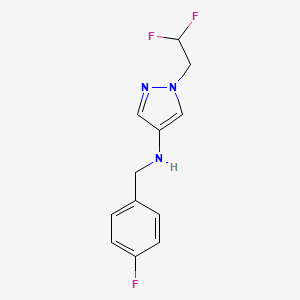
![[(4-Ethenylphenyl)diethoxymethyl]silane](/img/structure/B11741458.png)
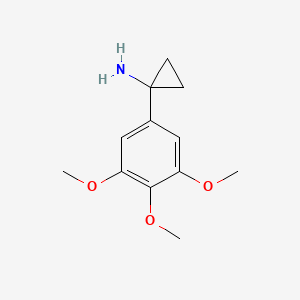
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741474.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741486.png)
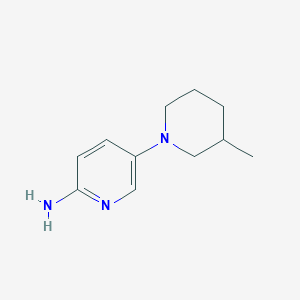
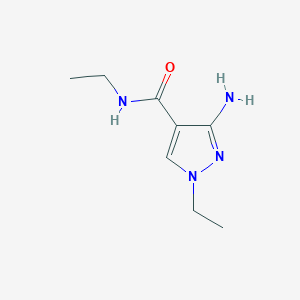
![3-[(Dimethylamino)methylidene]-1-(4-methoxyphenyl)thiourea](/img/structure/B11741505.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741511.png)
